molecular formula C15H21N3O3 B1396711 tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate CAS No. 1197294-84-0

tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate

Katalognummer: B1396711
CAS-Nummer: 1197294-84-0
Molekulargewicht: 291.35 g/mol
InChI-Schlüssel: ZDLAEYGQLPLNTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H21N3O3 and a molecular weight of 291.35 g/mol . It is a derivative of piperazine and pyridine, featuring a tert-butyl ester group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 4-(6-nitropyridin-3-yl)piperazine-1-carboxylic acid tert-butyl ester with palladium on carbon (Pd/C) in ethanol under a hydrogen atmosphere. The reaction is stirred for several hours, followed by purification to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: 4-(6-carboxypyridin-3-yl)piperazine-1-carboxylate.

    Reduction: 4-(6-hydroxymethylpyridin-3-yl)piperazine-1-carboxylate.

    Substitution: Products vary based on the substituents introduced to the pyridine ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Intermediate in Drug Synthesis

One of the primary applications of tert-butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate is as an intermediate in the synthesis of palbociclib, a drug approved for the treatment of hormone receptor-positive breast cancer. The compound facilitates the formation of key structural components required for the bioactivity of palbociclib, enhancing its therapeutic efficacy against cancer cells .

1.2 Anticancer Activity

Research indicates that derivatives of piperazine compounds, including this compound, exhibit promising anticancer properties. The incorporation of pyridine and piperazine moieties has been linked to improved interaction with biological targets involved in cell proliferation and survival pathways, making these compounds valuable in anticancer drug development .

Synthesis Methodologies

2.1 Photocatalytic Synthesis

Recent advancements have introduced photocatalytic methods for synthesizing this compound. This method utilizes visible light and specific photocatalysts to enhance reaction efficiency and reduce environmental impact compared to traditional synthetic routes. The process involves combining 2-aminopyridine with piperazine derivatives under light irradiation, yielding high purity and yield while minimizing byproducts .

2.2 Green Chemistry Approaches

The shift towards sustainable chemistry has prompted the exploration of greener synthesis routes for this compound. The use of non-toxic reagents and solvents, along with photocatalysis, aligns with green chemistry principles, making the production process more environmentally friendly .

Wirkmechanismus

The mechanism of action of tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The piperazine ring provides a scaffold for binding to specific biological targets, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 4-formylpiperidine-1-carboxylate
  • tert-Butyl piperazine-1-carboxylate

Comparison: tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate is unique due to the presence of both a formyl group and a pyridine ring, which confer distinct reactivity and binding properties. Compared to tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, the formyl derivative can participate in different types of chemical reactions, such as oxidation and reduction, making it versatile for various synthetic applications .

Biologische Aktivität

tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and related case studies.

  • Molecular Formula : C₁₄H₁₈N₄O₂
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 571188-59-5
  • Physical Form : Solid

The compound is recognized as an intermediate in the synthesis of various anticancer agents, particularly those targeting cyclin-dependent kinases (CDKs). Its structure allows it to interact with biological targets involved in cell cycle regulation, thereby inhibiting tumor growth. The presence of the pyridine ring contributes to its ability to form hydrogen bonds with target proteins, enhancing its biological activity.

Anticancer Properties

Studies have shown that this compound exhibits promising anticancer properties. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5CDK inhibition leading to G1 phase arrest
A549 (Lung)10.0Induction of apoptosis through caspase activation
HeLa (Cervical)15.0Inhibition of DNA synthesis

These results indicate that the compound effectively inhibits cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Study on MCF-7 Breast Cancer Cells :
    • Researchers treated MCF-7 cells with varying concentrations of the compound and observed a dose-dependent decrease in cell viability.
    • Flow cytometry analysis revealed an increase in the percentage of cells in the G1 phase, indicating cell cycle arrest.
  • In Vivo Efficacy :
    • In a murine model of lung cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups.
    • Histological analysis showed decreased mitotic activity and increased apoptosis within tumor tissues.

Toxicity Profile

While the compound shows promise as an anticancer agent, its toxicity must be carefully evaluated. Preliminary studies indicate that it may exhibit cytotoxic effects at high concentrations:

Toxicity Endpoint Observation
Acute ToxicityToxic if swallowed (H301)
Skin IrritationMild irritation potential (H315)
Respiratory IrritationMay cause respiratory issues (H335)

Eigenschaften

IUPAC Name

tert-butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)16-10-13/h4-5,10-11H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLAEYGQLPLNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165184
Record name 1,1-Dimethylethyl 4-(6-formyl-3-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197294-84-0
Record name 1,1-Dimethylethyl 4-(6-formyl-3-pyridinyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197294-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(6-formyl-3-pyridinyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-(6-cyanopyridin-3-yl)piperazine-1-carboxylate (144.2 mg, 0.500 mmol) in anhydrous dichloromethane (5 ml) was added dropwise at −78° C. 1.5M diisobutylaluminum hydride toluene solution (0.4 ml, 0.6 mmol) over 5 mins. After stirring at −78° C. for 1.5 hrs, 1M hydrochloric acid (1 ml) was added. The mixture was heated to room temperature and stirred for 1 hr. Saturated aqueous sodium carbonate solution was added, and the mixture was extracted with dichloromethane. The organic layer was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:hexane=2:3) to give tert-butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate (73.4 mg, yield 50.4%) as a slightly yellow solid.
Quantity
144.2 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
diisobutylaluminum hydride toluene
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 4-(6-cyano-pyridin-3-yl)-piperazine-1-carboxylate (2.15 mmol) in THF (20 mL) is added a solution of DIBAL-H in THF (1.0 M, 13 mmol) dropwise and the reaction mixture is stirred at room temperature for 15 minutes. After it is cooled to 0° C., the reaction mixture is mixed with a solution of aqueous HCl (2 N, 5 mL) after which the reaction mixture is partitioned between saturated Na2CO3 solution and EtOAc. The aqueous phase is extracted with EtOAc. The combined organic extracts are washed with saturated aqueous NaCl and dried over Na2SO4. After concentration, the residue is purified by silica gel chromatography (3:7 hexanes/EtOAc) to give tert-butyl 4-(6-formyl-pyridin-3-yl)-piperazine-1-carboxylate.
Quantity
2.15 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 4-(6-formylpyridin-3-yl)piperazine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.